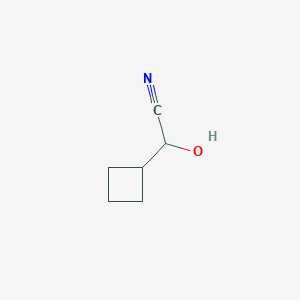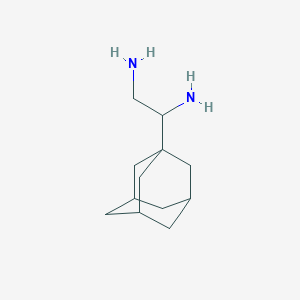
1-(Adamantan-1-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-1-yl)ethane-1,2-diamine is a compound that features an adamantane moiety attached to an ethane-1,2-diamine structure. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, which imparts unique properties to the compounds it is part of. The presence of two amino groups in the ethane-1,2-diamine structure makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-(Adamantan-1-yl)ethane-1,2-diamine typically involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This process yields racemic this compound, which can then be resolved into its enantiomers using L-tartaric acid . The individual enantiomer can be further derivatized into compounds such as 4-(adamantan-1-yl)imidazolidine-2-thione .
Análisis De Reacciones Químicas
1-(Adamantan-1-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Reduction: The reduction of its precursor, 1-(adamantan-1-yl)-2-azidoethan-1-one oxime, with LiAlH4.
Substitution: The compound can participate in substitution reactions, forming derivatives like 4-(adamantan-1-yl)imidazolidine-2-thione.
Complex Formation: It forms complexes with transition metals such as nickel (II), copper (II), and manganese (II), which are used in catalytic reactions like Michael, Henry, and epoxidation reactions.
Aplicaciones Científicas De Investigación
1-(Adamantan-1-yl)ethane-1,2-diamine has several applications in scientific research:
Chiral Catalysts: It is used as a chiral ligand in asymmetric synthesis, facilitating reactions such as aldol condensation, Michael addition, and Diels–Alder reactions.
NMR Chiral Solvating Agents: The compound is employed as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of carboxylic acids.
Biologically Active Molecules: The diamine structure is present in various biologically active molecules, making it a valuable starting material in heterocyclic synthesis.
Mecanismo De Acción
The mechanism by which 1-(Adamantan-1-yl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The adamantane moiety provides rigidity and stability, which contributes to the overall effectiveness of the compound in these catalytic processes .
Comparación Con Compuestos Similares
1-(Adamantan-1-yl)ethane-1,2-diamine can be compared with other vicinal diamines such as 1,2-diphenylethane-1,2-diamine and cyclohexane-1,2-diamine. While these compounds also form stable metal complexes and are used in asymmetric synthesis, the adamantane moiety in this compound imparts additional rigidity and lipophilicity, making it unique . Other similar compounds include 1-(adamantan-1-yl)propane-1,2-diamine, which shares the adamantane structure but differs in the length of the carbon chain .
Propiedades
Fórmula molecular |
C12H22N2 |
|---|---|
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
1-(1-adamantyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H22N2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11H,1-7,13-14H2 |
Clave InChI |
UKOXMORSBCWDCN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


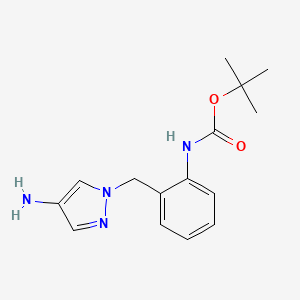
![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
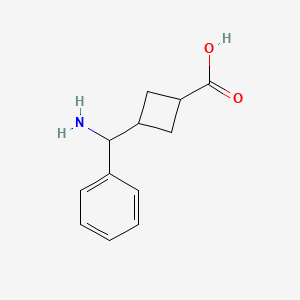

![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
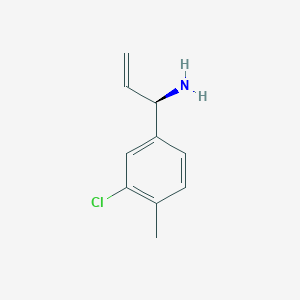
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
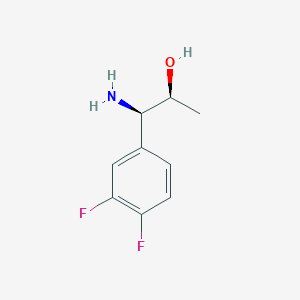
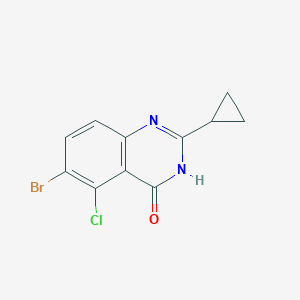
![4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile](/img/structure/B13037622.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)
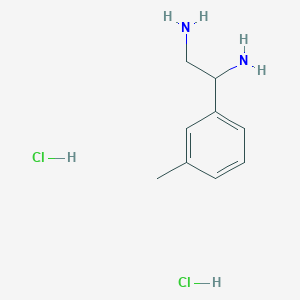
![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
